molecular formula C16H17NO2 B14424101 N-Benzyl-D-phenylalanine CAS No. 85114-36-9

N-Benzyl-D-phenylalanine

Cat. No.: B14424101
CAS No.: 85114-36-9
M. Wt: 255.31 g/mol
InChI Key: PIVJVCRQCUYKNZ-OAHLLOKOSA-N
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Description

N-Benzyl-D-phenylalanine: is a derivative of the amino acid phenylalanine, where a benzyl group is attached to the nitrogen atom of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine, followed by benzylation. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as asymmetric hydrogenation and enzymatic synthesis are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Benzyl-D-phenylalanine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound to understand the behavior of aromatic amino acids in biological systems .

Medicine: Its structural similarity to phenylalanine makes it a valuable tool in medicinal chemistry .

Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes .

Mechanism of Action

The mechanism of action of N-Benzyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, allowing it to modulate their activity. This modulation can lead to changes in biochemical pathways, influencing processes like signal transduction and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-D-phenylalanine is unique due to its specific stereochemistry and the presence of the benzyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

85114-36-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2R)-2-(benzylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m1/s1

InChI Key

PIVJVCRQCUYKNZ-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2

Origin of Product

United States

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